molecular formula C10H14BrNO B15286978 6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrobromide

6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrobromide

Cat. No.: B15286978
M. Wt: 244.13 g/mol
InChI Key: ZYXDXEOMWWAJBE-UHFFFAOYSA-N
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Preparation Methods

The preparation of 6-Methoxy-indan-1-yl amine hydrochloride typically involves the reaction of 1-amino-6-methoxyindan with hydrochloric acid . The specific synthetic routes and conditions can vary depending on the laboratory setup and the chosen method. One common method involves heating the intermediate in a solution of ethanolic hydrochloric acid, which results in the formation of the desired compound . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.

Chemical Reactions Analysis

6-Methoxy-indan-1-yl amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the amino group or the methoxy group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-indan-1-yl amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-indan-1-yl amine hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its use as a pharmaceutical intermediate, it is involved in the synthesis of compounds that affect neurotransmitter levels in the brain, thereby exerting antidepressant effects. The exact molecular targets and pathways depend on the final drug product synthesized from this intermediate.

Comparison with Similar Compounds

6-Methoxy-indan-1-yl amine hydrochloride can be compared with other similar compounds such as:

  • 6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 2,3-Dihydro-6-methoxy-1H-inden-1-amine hydrochloride

These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 6-Methoxy-indan-1-yl amine hydrochloride lies in its specific use as an intermediate in the synthesis of antidepressant drugs and its solubility in water, which makes it suitable for various chemical reactions and applications .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrobromide

InChI

InChI=1S/C10H13NO.BrH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H

InChI Key

ZYXDXEOMWWAJBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2N)C=C1.Br

Origin of Product

United States

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